(R)-CE3F4

Description

Properties

IUPAC Name |

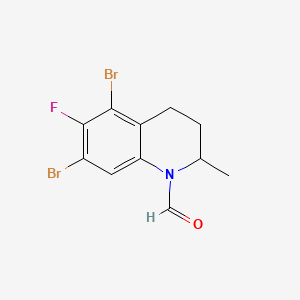

5,7-dibromo-6-fluoro-2-methyl-3,4-dihydro-2H-quinoline-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Br2FNO/c1-6-2-3-7-9(15(6)5-16)4-8(12)11(14)10(7)13/h4-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZLQPWXVZCPUGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C(=C(C=C2N1C=O)Br)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Br2FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143703-25-7 | |

| Record name | 143703-25-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-CE3F4 as a Selective Epac1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exchange protein directly activated by cyclic AMP (Epac) is a crucial mediator of cellular signals downstream of the second messenger cyclic AMP (cAMP).[1] There are two main isoforms, Epac1 and Epac2, which are guanine nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2.[1] These proteins are implicated in a wide array of physiological and pathological processes, making them attractive targets for therapeutic intervention.[2] (R)-CE3F4 has emerged as a potent and selective inhibitor of Epac1, providing a valuable pharmacological tool to dissect the specific roles of this isoform.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and a visualization of the Epac1 signaling pathway it modulates.

Mechanism of Action

This compound is a tetrahydroquinoline analog that functions as an uncompetitive inhibitor of Epac1 with respect to the allosteric agonist cAMP.[1][2] This means that this compound does not bind to the cAMP binding site directly but rather to the Epac1-cAMP complex, preventing the conformational change required for its GEF activity towards Rap1.[2] The (R)-enantiomer of CE3F4 is significantly more potent than the racemic mixture and the (S)-enantiomer.[1]

Data Presentation

The following tables summarize the quantitative data regarding the inhibitory activity of this compound and its related compounds.

Table 1: Inhibitory Potency of CE3F4 Enantiomers against Epac1 and Epac2

| Compound | Target | IC50 (µM) | Selectivity (Epac2 IC50 / Epac1 IC50) | Reference(s) |

| This compound | Epac1 | 4.2 | ~10.5-fold | |

| Epac2(B) | 44 | |||

| (S)-CE3F4 | Epac1 | ~42 | [1] | |

| Racemic CE3F4 | Epac1 | ~10.7 | ~6.2-fold | |

| Epac2(B) | 66 |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 351.01 g/mol | |

| Molecular Formula | C11H10Br2FNO | |

| Solubility | Soluble to 100 mM in DMSO and to 50 mM in ethanol | |

| Storage | Store at -20°C | |

| CAS Number | 1593478-56-8 |

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Caption: Epac1 signaling pathway and the inhibitory action of this compound.

Caption: Workflow for in vitro fluorescence-based GEF assay.

Caption: Workflow for cellular Rap1 activation assay.

Experimental Protocols

In Vitro Fluorescence-Based Guanine Nucleotide Exchange Factor (GEF) Assay

This assay measures the ability of Epac1 to catalyze the exchange of GDP for GTP on Rap1. The dissociation of a fluorescently labeled GDP analog (e.g., BODIPY-FL-GDP or MANT-GDP) from Rap1 upon addition of excess unlabeled GTP results in a decrease in fluorescence, which is monitored over time.

Materials:

-

Purified recombinant human Epac1 protein

-

Purified recombinant human Rap1b protein

-

BODIPY-FL-GDP or MANT-GDP (fluorescent GDP analog)

-

GTP

-

cAMP or a specific Epac1 agonist (e.g., 8-pCPT-cAMP)

-

This compound

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT

-

96- or 384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare Rap1-BODIPY-GDP: Incubate purified Rap1b with a 5-fold molar excess of BODIPY-FL-GDP in assay buffer containing 5 mM EDTA for 1 hour at room temperature to facilitate nucleotide loading. Stop the reaction by adding 10 mM MgCl₂. Remove excess unbound fluorescent GDP by buffer exchange using a desalting column.

-

Set up the reaction: In a microplate well, prepare a reaction mixture containing assay buffer, Epac1 (e.g., 50 nM), loaded Rap1-BODIPY-GDP (e.g., 100 nM), and varying concentrations of this compound.

-

Initiate the exchange reaction: Add a saturating concentration of cAMP (e.g., 100 µM) or an Epac1 agonist to activate Epac1. Immediately after, add a large excess of unlabeled GTP (e.g., 100 µM) to initiate the nucleotide exchange.

-

Measure fluorescence: Immediately begin monitoring the decrease in fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 485 nm and emission at 520 nm for BODIPY-FL-GDP).

-

Data analysis: Calculate the initial rate of GDP dissociation for each concentration of this compound. Plot the rates against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Rap1 Activation Assay (GST-RalGDS Pulldown)

This assay is used to measure the levels of active, GTP-bound Rap1 in cells following treatment with an Epac agonist and/or inhibitor. Active Rap1 is specifically pulled down from cell lysates using a GST-fusion protein of the RalGDS-Rap binding domain (RBD), which binds only to GTP-bound Rap1.

Materials:

-

HEK293 cells or other suitable cell line

-

Epac1 expression vector (optional, for overexpression)

-

Lipofectamine 2000 or other transfection reagent

-

Cell-permeable Epac1 agonist (e.g., 8-pCPT-cAMP-AM)

-

This compound

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 500 mM NaCl, 1% (v/v) Triton X-100, 10 mM MgCl₂, 1 mM DTT, protease and phosphatase inhibitors.

-

GST-RalGDS-RBD fusion protein coupled to glutathione-agarose beads

-

Anti-Rap1 antibody

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Culture and Treatment:

-

Seed HEK293 cells in 6-well plates and grow to 70-80% confluency.

-

If desired, transfect cells with an Epac1 expression vector using Lipofectamine 2000 according to the manufacturer's protocol.

-

24-48 hours post-transfection, pre-incubate the cells with the desired concentration of this compound or vehicle (DMSO) for 30 minutes.

-

Stimulate the cells with a cell-permeable Epac agonist (e.g., 100 µM 8-pCPT-cAMP-AM) for the desired time (e.g., 10-30 minutes).

-

-

Cell Lysis:

-

Wash cells once with ice-cold PBS.

-

Lyse the cells on ice with 500 µL of ice-cold Lysis Buffer per well.

-

Clarify the lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.

-

-

GST-RalGDS Pulldown:

-

Incubate an aliquot of the clarified cell lysate (e.g., 500 µg of total protein) with GST-RalGDS-RBD beads (e.g., 20 µg of fusion protein) for 1 hour at 4°C with gentle rotation.

-

Wash the beads three times with ice-cold Lysis Buffer.

-

-

Western Blotting:

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an anti-Rap1 antibody to detect the amount of pulled-down (active) Rap1.

-

Also, probe an aliquot of the total cell lysate to determine the total Rap1 levels as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities of the pulled-down Rap1 and normalize to the total Rap1 levels. Compare the levels of active Rap1 between different treatment conditions.

-

Epac1 Downstream Signaling

Epac1 activation by cAMP and subsequent activation of Rap1 triggers a cascade of downstream signaling events that vary depending on the cell type and context. A prominent example is the role of Epac1 in cardiac hypertrophy.[3][4] In cardiomyocytes, Epac1 activation can lead to the activation of phospholipase Cε (PLCε), an increase in intracellular calcium, and the subsequent activation of calcineurin and Ca2+/calmodulin-dependent protein kinase II (CaMKII).[5][6] These signaling molecules can then activate transcription factors such as NFAT and MEF2, leading to the expression of genes associated with cardiac hypertrophy.[3][5] this compound, by inhibiting Epac1, can be used to investigate and potentially mitigate these pathological signaling pathways. In endothelial cells, the Epac1-Rap1 pathway is crucial for strengthening the endothelial barrier.[7] Rap1 can activate downstream effectors like Rac1, which is involved in cytoskeletal rearrangements that enhance cell-cell junctions.[7][8]

References

- 1. The (R)-enantiomer of CE3F4 is a preferential inhibitor of human exchange protein directly activated by cyclic AMP isoform 1 (Epac1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in EPAC-Targeted Therapies: A Biophysical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. cAMP-binding protein Epac induces cardiomyocyte hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. The Epac1 Protein: Pharmacological Modulators, Cardiac Signalosome and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Epac-Rap1 Signaling Pathway Controls cAMP-mediated Exocytosis of Weibel-Palade Bodies in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

(R)-CE3F4: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of the Structure, Chemical Properties, and Biological Activity of the Selective Epac1 Inhibitor, (R)-CE3F4.

This technical guide provides a comprehensive overview of this compound, a potent and selective inhibitor of the Exchange protein directly activated by cAMP 1 (Epac1). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological modulation of the Epac signaling pathway.

Core Compound Information

This compound, with the chemical name (2R)-5,7-Dibromo-6-fluoro-3,4-dihydro-2-methyl-1(2H)-quinolinecarboxaldehyde, is the R-enantiomer of the Epac inhibitor CE3F4.[1] It is a synthetic small molecule that has been instrumental in elucidating the physiological and pathophysiological roles of Epac1.

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the table below. This information is critical for its handling, storage, and use in experimental settings.

| Property | Value |

| Chemical Formula | C₁₁H₁₀Br₂FNO |

| Molecular Weight | 351.01 g/mol [1] |

| CAS Number | 1593478-56-8[1] |

| Appearance | Crystalline solid |

| Purity | ≥98%[1] |

| Solubility | Soluble to 100 mM in DMSO and to 50 mM in ethanol[1] |

| Storage | Store at -20°C[1] |

Biological Activity and Selectivity

This compound is a potent and selective inhibitor of Epac1.[2] It exhibits a significantly higher affinity for Epac1 over its isoform, Epac2. The inhibitory concentrations (IC₅₀) for this compound against both Epac isoforms are presented below.

| Target | IC₅₀ (µM) |

| Epac1 | 4.2[1][2] |

| Epac2(B) | 44[1][2] |

The approximately 10-fold selectivity for Epac1 makes this compound a valuable tool for dissecting the specific functions of this isoform in various cellular processes.[3][4] It is more potent than the racemic mixture and the (S)-enantiomer.[5][6]

Mechanism of Action

This compound acts as an uncompetitive inhibitor of Epac1 with respect to the allosteric agonist, cyclic adenosine monophosphate (cAMP).[7] This means that this compound does not bind to the cAMP binding site directly but rather to the Epac1-cAMP complex, preventing the subsequent activation of Epac1's guanine nucleotide exchange factor (GEF) activity towards its downstream effector, Rap1.[5][7]

The Epac1 Signaling Pathway

The canonical Epac1 signaling pathway is initiated by an increase in intracellular cAMP levels. This can be triggered by the activation of G protein-coupled receptors (GPCRs) and the subsequent stimulation of adenylyl cyclase. cAMP then directly binds to the regulatory domain of Epac1, inducing a conformational change that relieves its autoinhibition and activates its GEF function. Activated Epac1 promotes the exchange of GDP for GTP on the small G-protein Rap1, leading to the activation of Rap1 and downstream signaling events. This compound intervenes in this pathway by stabilizing the inactive conformation of the Epac1-cAMP complex, thereby preventing Rap1 activation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Fluorescence-Based Epac1 Guanine Nucleotide Exchange Factor (GEF) Assay

This assay is used to determine the IC₅₀ value of this compound by measuring its ability to inhibit the GEF activity of Epac1. The assay relies on the change in fluorescence of a GDP analog, such as 2'(3')-O-(N-Methylanthraniloyl) guanosine 5'-diphosphate (MANT-GDP) or BODIPY-GDP, upon its displacement from Rap1 by unlabeled GTP, a reaction catalyzed by active Epac1.

Materials:

-

Purified, full-length human Epac1 protein

-

Purified human Rap1b protein (or a suitable fragment, e.g., 1-167)

-

MANT-GDP or BODIPY-FL-GDP

-

GTP solution

-

cAMP solution

-

This compound stock solution (in DMSO)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 5 mM MgCl₂

-

96-well or 384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Preparation of MANT-GDP-loaded Rap1b:

-

Incubate purified Rap1b with a 5 to 10-fold molar excess of MANT-GDP in a low-magnesium buffer containing EDTA to facilitate nucleotide exchange.

-

After incubation, add an excess of MgCl₂ to stop the exchange reaction.

-

Remove unbound MANT-GDP using a desalting column.

-

Determine the protein and MANT-GDP concentrations spectrophotometrically.

-

-

Assay Setup:

-

In a microplate, add the Assay Buffer.

-

Add the desired concentrations of this compound (or DMSO as a vehicle control).

-

Add purified Epac1 protein to a final concentration of approximately 100-200 nM.

-

Add cAMP to a concentration that elicits a submaximal response (e.g., the EC₅₀ concentration) to activate Epac1.

-

Incubate the mixture for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

-

Initiation and Measurement of the GEF Reaction:

-

Initiate the GEF reaction by adding MANT-GDP-loaded Rap1b to a final concentration of approximately 200-500 nM.

-

Immediately start monitoring the decrease in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorescent GDP analog (e.g., ~360 nm excitation and ~440 nm emission for MANT-GDP).

-

The reaction is driven by the exchange of fluorescently labeled GDP for unlabeled GTP present in the assay buffer.

-

-

Data Analysis:

-

Calculate the initial rate of the reaction for each concentration of this compound.

-

Plot the reaction rates against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value.

-

Rap1 Activation Pull-Down Assay

This assay is used to assess the ability of this compound to inhibit Epac1-mediated Rap1 activation in a cellular context. Activated, GTP-bound Rap1 is selectively pulled down using a protein domain that specifically binds to the active conformation of Rap1, typically the Rap-binding domain (RBD) of RalGDS.

Materials:

-

Cultured cells expressing Epac1 and Rap1

-

This compound stock solution (in DMSO)

-

Epac agonist (e.g., 8-pCPT-2'-O-Me-cAMP)

-

Lysis/Wash Buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1% NP-40, 5% glycerol, supplemented with protease inhibitors)

-

RalGDS-RBD fused to GST and immobilized on glutathione-agarose beads

-

Anti-Rap1 antibody

-

Reagents and equipment for SDS-PAGE and Western blotting

Procedure:

-

Cell Treatment:

-

Culture cells to the desired confluency.

-

Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 30 minutes).

-

Stimulate the cells with an Epac agonist for a short period (e.g., 5-10 minutes) to induce Rap1 activation.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells on ice with Lysis/Wash Buffer.

-

Clarify the lysates by centrifugation to remove cellular debris.

-

-

Pull-Down of Activated Rap1:

-

Incubate the cell lysates with RalGDS-RBD-conjugated beads with gentle rocking at 4°C for 1 hour.

-

Pellet the beads by centrifugation and wash them several times with Lysis/Wash Buffer to remove unbound proteins.

-

-

Western Blot Analysis:

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Probe the membrane with a primary antibody specific for Rap1, followed by an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

As a control for total Rap1 levels, a fraction of the initial cell lysate should also be run on the gel and probed for Rap1.

-

-

Data Analysis:

-

Quantify the band intensities for the pulled-down Rap1 (active Rap1) and the total Rap1 in the lysates.

-

Normalize the amount of active Rap1 to the total Rap1 for each condition.

-

Compare the levels of active Rap1 in this compound-treated cells to the vehicle-treated control to determine the extent of inhibition.

-

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of Epac1. Its defined chemical structure, favorable physicochemical properties for in vitro studies, and specific mechanism of action make it an indispensable tool for investigating the intricacies of Epac1 signaling. The experimental protocols detailed in this guide provide a foundation for researchers to further explore the therapeutic potential of targeting the Epac1 pathway in various disease models.

References

- 1. A SUMO-interacting motif in the guanine nucleotide exchange factor EPAC1 is required for subcellular targeting and function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. In vitro fluorescence assay to measure GDP/GTP exchange of guanine nucleotide exchange factors of Rho family GTPases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Guanine Nucleotide Exchange Assay Using Fluorescent MANT-GDP - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Homogenous Bioluminescent System for Measuring GTPase, GTPase Activating Protein, and Guanine Nucleotide Exchange Factor Activities - PMC [pmc.ncbi.nlm.nih.gov]

(R)-CE3F4 role in cAMP signaling pathways

An In-Depth Technical Guide on the Role of (R)-CE3F4 in cAMP Signaling Pathways

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that mediates a wide array of physiological processes. Its effects are primarily transduced through two main families of intracellular sensors: Protein Kinase A (PKA) and Exchange Proteins Directly Activated by cAMP (Epac). While the PKA pathway is well-characterized, the distinct roles of Epac proteins (Epac1 and Epac2) are a subject of ongoing research. This has driven the development of specific pharmacological tools to dissect Epac-mediated signaling. This compound has emerged as a key small molecule inhibitor, demonstrating preferential activity towards Epac1. Contrary to a potential misconception, this compound does not act on adenylyl cyclase, the enzyme responsible for cAMP synthesis. Instead, it targets the cAMP-Epac1 axis, functioning as a potent and selective antagonist of Epac1's downstream activity. This guide provides a comprehensive overview of this compound's mechanism of action, its place in the cAMP signaling cascade, quantitative data on its inhibitory profile, and the experimental protocols used for its characterization.

The cAMP-Epac Signaling Pathway

The canonical cAMP signaling pathway begins with the activation of G protein-coupled receptors (GPCRs), which in turn stimulate adenylyl cyclase (AC) to convert ATP into cAMP.[1] Intracellular cAMP levels are tightly regulated by the activity of phosphodiesterases (PDEs), which hydrolyze cAMP to 5'-AMP.[1]

cAMP exerts its effects by binding to its downstream effectors, PKA and Epac.[2] Epac proteins, also known as cAMP-GEFs, function as guanine nucleotide exchange factors (GEFs) for the small Ras-like GTPases, Rap1 and Rap2.[2] This guide focuses on the Epac1 isoform.

In its inactive state, the catalytic GEF domain of Epac1 is autoinhibited by its N-terminal regulatory region.[1] The binding of cAMP to the cyclic nucleotide-binding domain (CNBD) within this regulatory region induces a significant conformational change.[1][3] This change relieves the autoinhibition, exposing the catalytic site and allowing Epac1 to bind to its substrate, Rap1-GDP.[3][4] Epac1 then catalyzes the exchange of GDP for GTP on Rap1, leading to the formation of the active Rap1-GTP complex.[4] Activated Rap1 proceeds to engage a multitude of downstream effectors, influencing cellular processes such as cell adhesion, proliferation, differentiation, and exocytosis.[4][5]

Figure 1. Simplified cAMP-Epac1 signaling pathway showing the inhibitory action of this compound.

This compound: Mechanism of Action

This compound is a tetrahydroquinoline analog that functions as a preferential and unconventional uncompetitive inhibitor of Epac1.[6][7][8]

Key characteristics of its mechanism include:

-

Uncompetitive Inhibition: Unlike competitive inhibitors that bind to the enzyme's active site and compete with the substrate, this compound does not compete with cAMP for its binding site on Epac1.[9] Instead, it binds to a distinct allosteric site within the cAMP-binding domain that becomes available only after cAMP has bound to Epac1.[7] It selectively targets the Epac1:cAMP complex.[7][9]

-

Stabilization of an Inactive State: By binding to the Epac1:cAMP complex, this compound acts as a wedge, stabilizing a conformational state that, while cAMP is bound, remains catalytically inactive.[7] This prevents the full conformational change required for Rap1 binding and subsequent GEF activity.

-

Isoform Selectivity: this compound exhibits a notable preference for Epac1 over Epac2.[6][10] This selectivity is attributed to a single amino acid difference between the two isoforms in the region of the inhibitor's binding site.[7]

This uncompetitive mechanism means that the inhibitory potency of this compound increases with higher concentrations of the allosteric agonist, cAMP.[9][11] Furthermore, this compound does not affect the activity of PKA, making it a specific tool for studying Epac1-mediated events.[12]

Quantitative Data: Inhibitory Profile

The potency and selectivity of CE3F4 enantiomers have been quantified using in vitro GEF activity assays. The half-maximal inhibitory concentration (IC₅₀) values highlight the superior activity of the (R)-enantiomer.

| Compound | Target | IC₅₀ (μM) | Selectivity (Epac2/Epac1) |

| This compound | Epac1 | 4.2 | ~10-fold |

| Epac2 | 44 | ||

| Racemic CE3F4 | Epac1 | 10.7 | ~6-fold |

| Epac2 | 66 | ||

| (S)-CE3F4 | Epac1 | 56 | - |

Data sourced from MedChemExpress, R&D Systems, and related publications.[12]

Experimental Protocols

The characterization of this compound and its effects on the cAMP-Epac1 pathway relies on specialized biochemical and cell-based assays. Below are detailed methodologies for two key experimental approaches.

Fluorescence-Based Rap1 Guanine Nucleotide Exchange (GEF) Assay

This in vitro assay directly measures the catalytic activity of Epac1 by monitoring the exchange of GDP for GTP on its substrate, Rap1.

Principle: The assay utilizes a fluorescently labeled GDP analog (e.g., BODIPY-FL-GDP or mant-GDP) which exhibits a change in fluorescence intensity upon binding to Rap1. When Epac1 is activated by cAMP, it catalyzes the release of this fluorescent GDP from Rap1, which is then replaced by an excess of unlabeled GTP from the solution. This displacement leads to a measurable decrease in fluorescence over time, which is proportional to Epac1 GEF activity.

Detailed Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare a buffer containing 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, and 1 mM DTT.

-

Rap1 Loading: Incubate purified Rap1 protein with a 10-fold molar excess of fluorescent GDP (e.g., BODIPY-FL-GDP) in the assay buffer for 1 hour at room temperature to allow for complex formation. Remove unbound fluorescent GDP using a desalting column.

-

Enzyme & Agonist: Prepare solutions of purified Epac1 and a cAMP analog agonist (e.g., 8-pCPT-2'-O-Me-cAMP) in assay buffer.

-

Inhibitor: Prepare a stock solution of this compound in DMSO and create serial dilutions in assay buffer.

-

Nucleotide: Prepare a solution of non-fluorescent GTP in assay buffer.

-

-

Assay Procedure (96- or 384-well plate format):

-

To each well, add the this compound dilution (or DMSO for control) and the Epac1 enzyme. Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

-

Add the cAMP analog to all wells (except negative controls) to activate Epac1.

-

Initiate the exchange reaction by adding the Rap1 pre-loaded with fluorescent GDP.

-

Immediately after, add a saturating concentration of unlabeled GTP (e.g., 100 µM).

-

Monitor the decrease in fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~520 nm emission for BODIPY-FL-GDP).

-

-

Data Analysis:

-

Calculate the initial rate of the reaction for each inhibitor concentration by determining the slope of the linear portion of the fluorescence decay curve.

-

Plot the initial rates against the logarithm of the this compound concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value.

-

Figure 2. Conceptual workflow for a fluorescence-based Rap1 GEF assay to test this compound inhibition.

Bioluminescence Resonance Energy Transfer (BRET) Assay

This cell-based assay monitors Epac1 activation in real-time in living cells by detecting conformational changes in a biosensor. It is particularly useful for screening compounds and confirming their activity in a cellular context.

Principle: The CAMYEL (cAMP sensor using YFP-Epac-RLuc) biosensor consists of the Epac1 protein flanked by a Renilla luciferase (RLuc) donor and a Yellow Fluorescent Protein (YFP) acceptor.[13][14] In the absence of cAMP, Epac1 is in a "closed" conformation, bringing RLuc and YFP into close proximity, which allows for efficient BRET to occur upon addition of the RLuc substrate (coelenterazine).[15] When intracellular cAMP levels rise and bind to the Epac1 moiety of the sensor, it undergoes a conformational change to an "open" state.[13] This separates RLuc and YFP, leading to a decrease in the BRET signal.[14][15] Inhibitors like this compound that stabilize the closed/inactive conformation will counteract the cAMP-induced decrease in BRET.

Detailed Methodology:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293) in appropriate media.

-

Transfect the cells with a plasmid encoding the CAMYEL biosensor using a standard transfection reagent.

-

Seed the transfected cells into a white, opaque 96-well plate suitable for luminescence measurements and grow overnight.

-

-

Assay Procedure:

-

Wash the cells and replace the culture medium with a serum-free buffer (e.g., HBSS).

-

Pre-incubate the cells with various concentrations of this compound (or DMSO vehicle control) for 30 minutes at 37°C.

-

Add the RLuc substrate (e.g., coelenterazine-h) to all wells.

-

Stimulate the cells with an agent that increases intracellular cAMP (e.g., forskolin, which directly activates adenylyl cyclase, or a GPCR agonist like isoproterenol).

-

Immediately measure the light emission at two wavelengths simultaneously using a BRET-capable plate reader: one for the RLuc donor (e.g., ~475 nm) and one for the YFP acceptor (e.g., ~535 nm).

-

-

Data Analysis:

-

Calculate the BRET ratio for each well by dividing the YFP emission intensity by the RLuc emission intensity.

-

Normalize the data, for example, by setting the BRET ratio of unstimulated cells to 100% and the ratio of cells stimulated with the cAMP-elevating agent alone to 0%.

-

Plot the normalized response against the logarithm of the this compound concentration to determine its IC₅₀ for preventing the cAMP-induced conformational change.

-

Conclusion

This compound is a highly valuable pharmacological tool for the specific investigation of Epac1-mediated signaling pathways. Its well-defined, uncompetitive mechanism of action and its selectivity over Epac2 and PKA allow researchers to precisely dissect the role of Epac1 in various cellular and physiological contexts. Understanding its inhibitory profile and the experimental methods used to characterize it is crucial for its effective application in drug discovery and fundamental research into the complex world of cAMP signaling.

References

- 1. The Epac1 Protein: Pharmacological Modulators, Cardiac Signalosome and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Epac Signalling BIOLOG Life Science Institute [biolog.de]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The Epac-Rap1 Signaling Pathway Controls cAMP-mediated Exocytosis of Weibel-Palade Bodies in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The (R)-enantiomer of CE3F4 is a preferential inhibitor of human exchange protein directly activated by cyclic AMP isoform 1 (Epac1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of Selective Enzyme Inhibition through Uncompetitive Regulation of an Allosteric Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. merckmillipore.com [merckmillipore.com]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. bmglabtech.com [bmglabtech.com]

- 14. dst.defence.gov.au [dst.defence.gov.au]

- 15. Real‐time examination of cAMP activity at relaxin family peptide receptors using a BRET‐based biosensor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Functions of Epac1 Targeted by (R)-CE3F4

For Researchers, Scientists, and Drug Development Professionals

Abstract

Exchange protein directly activated by cAMP 1 (Epac1) is a crucial guanine nucleotide exchange factor (GEF) that plays a significant role in a multitude of cellular processes. As a key mediator of cAMP signaling, independent of Protein Kinase A (PKA), Epac1 has emerged as a promising therapeutic target for a range of pathologies, including cardiac diseases, cancer, and inflammatory conditions. This technical guide provides a comprehensive overview of the biological functions of Epac1 that are specifically modulated by the selective inhibitor, (R)-CE3F4. We delve into the molecular mechanism of this compound action, present quantitative data on its inhibitory effects, and provide detailed protocols for key experimental assays used to characterize this interaction. Furthermore, we visualize the intricate signaling pathways and experimental workflows to facilitate a deeper understanding of the Epac1-(R)-CE3F4 axis.

Introduction to Epac1 and this compound

Epac1, encoded by the RAPGEF3 gene, is a multi-domain protein that, upon binding to the second messenger cyclic adenosine monophosphate (cAMP), activates the small GTPases Rap1 and Rap2.[1][2] This activation triggers a cascade of downstream signaling events that regulate diverse cellular functions such as cell adhesion, proliferation, differentiation, and apoptosis.[3][4]

This compound is a potent and selective small-molecule inhibitor of Epac1.[5][6] It is the (R)-enantiomer of the racemic compound CE3F4 and exhibits significantly greater potency and selectivity for Epac1 over its isoform, Epac2.[5][7] this compound functions as an uncompetitive inhibitor, binding to the cAMP-Epac1 complex to lock it in an inactive conformation, thereby preventing the activation of Rap1.[8] This specificity makes this compound an invaluable tool for dissecting the precise roles of Epac1 in cellular physiology and pathology.

Quantitative Data on this compound Inhibition of Epac1

The inhibitory potency and selectivity of this compound have been quantified in various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter that measures the concentration of an inhibitor required to reduce the activity of a biological target by 50%.

| Inhibitor | Target | IC50 (µM) | Assay Conditions | Reference |

| This compound | Human Epac1 | 4.2 | In vitro GEF activity assay | [6] |

| This compound | Human Epac2(B) | 44 | In vitro GEF activity assay | [6] |

| (S)-CE3F4 | Human Epac1 | ~56 | In vitro GEF activity assay | [7] |

| Racemic CE3F4 | Human Epac1 | 5.8 - 10.7 | In vitro GEF activity assay | [7] |

| Racemic CE3F4 | Human Epac2(B) | 66 | In vitro GEF activity assay | [7] |

Note: Epac2(B) refers to the catalytic B domain of Epac2.

Biological Functions of Epac1 Targeted by this compound

Inhibition of Epac1 by this compound has been shown to modulate a variety of critical cellular processes, highlighting the therapeutic potential of targeting this pathway.

Cardiac Hypertrophy

Endothelial Barrier Function

The integrity of the endothelial barrier is crucial for vascular homeostasis. Epac1 plays a role in regulating endothelial cell-cell junctions and permeability.[13][14][15][16][17] Inhibition of Epac1 by compounds like CE3F4 can modulate this function, which has implications for inflammatory conditions and diseases characterized by vascular leakage.

Cancer Cell Migration and Invasion

Epac1 signaling has been linked to the migratory and invasive properties of various cancer cells.[11][18][19][20][21] By inhibiting the Epac1-Rap1 pathway, this compound can potentially reduce the metastatic potential of tumors.

Signaling Pathways and Experimental Workflows

Epac1 Signaling Pathway

The canonical Epac1 signaling pathway involves the activation of Rap1, which in turn influences a multitude of downstream effectors. The following diagram illustrates this cascade and the point of intervention by this compound.

Caption: Epac1 signaling pathway and inhibition by this compound.

Experimental Workflow: Rap1 Activation Assay

A common method to assess Epac1 activity is to measure the activation of its direct downstream target, Rap1. The following diagram outlines the workflow for a pull-down assay using the RalGDS-RBD (Ral Guanine Dissociation Stimulator - Ras Binding Domain), which specifically binds to the active, GTP-bound form of Rap1.[3][22][23][24][25][26]

Caption: Workflow for a Rap1 activation pull-down assay.

Detailed Experimental Protocols

In Vitro Fluorescence-Based GEF Assay for Epac1

This assay measures the guanine nucleotide exchange factor (GEF) activity of Epac1 by monitoring the displacement of a fluorescently labeled GDP analog (e.g., mant-GDP) from Rap1 in the presence of excess unlabeled GTP.

Materials:

-

Recombinant human Epac1 protein

-

Recombinant human Rap1b (1-167) protein

-

Mant-GDP (2'/3'-O-(N-Methylanthraniloyl)guanosine 5'-diphosphate)

-

GTP (Guanosine 5'-triphosphate)

-

cAMP (cyclic Adenosine Monophosphate)

-

This compound

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 5 mM MgCl2, 1 mM DTT

-

96-well black microplate

-

Fluorescence plate reader (Excitation: ~360 nm, Emission: ~440 nm)

Procedure:

-

Prepare Rap1-mant-GDP: Incubate 2 µM Rap1b with a 5-fold molar excess of mant-GDP in assay buffer for 1 hour at room temperature to allow for nucleotide loading.

-

Prepare Reaction Mix: In a 96-well plate, prepare the reaction mixture containing:

-

Assay Buffer

-

0.2 µM Rap1b-mant-GDP

-

A fixed concentration of cAMP (e.g., 25 µM) to activate Epac1.

-

Varying concentrations of this compound (e.g., 0.1 µM to 100 µM) or vehicle (DMSO) control.

-

-

Initiate the Reaction: Add recombinant Epac1 (e.g., 50 nM final concentration) to each well to start the exchange reaction.

-

Measure Fluorescence: Immediately start monitoring the decrease in fluorescence intensity over time using a fluorescence plate reader. The exchange of mant-GDP for unlabeled GTP results in a decrease in fluorescence.

-

Data Analysis:

-

Calculate the initial rate of the reaction for each concentration of this compound.

-

Plot the initial rates against the logarithm of the this compound concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

BRET-Based Assay for Epac1 Activation in Living Cells

Bioluminescence Resonance Energy Transfer (BRET) can be used to monitor the conformational changes in Epac1 upon cAMP binding in real-time in living cells. The CAMYEL (cAMP sensor using YFP-Epac-RLuc) biosensor is commonly used for this purpose.[27][28][29][30][31]

Materials:

-

HEK293 cells (or other suitable cell line)

-

CAMYEL biosensor expression vector (pCDNA3-YFP-Epac-RLuc)

-

Cell culture medium and supplements

-

Transfection reagent (e.g., Lipofectamine)

-

Coelenterazine-h (luciferase substrate)

-

Forskolin (adenylyl cyclase activator)

-

This compound

-

96-well white, clear-bottom tissue culture plates

-

BRET-compatible plate reader

Procedure:

-

Cell Transfection:

-

Seed HEK293 cells in a 96-well plate.

-

Transfect the cells with the CAMYEL biosensor expression vector using a suitable transfection reagent according to the manufacturer's protocol.

-

Allow cells to express the biosensor for 24-48 hours.

-

-

Assay Preparation:

-

Wash the cells with a suitable assay buffer (e.g., HBSS).

-

Pre-incubate the cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 30 minutes).

-

-

BRET Measurement:

-

Add the luciferase substrate Coelenterazine-h to each well.

-

Measure the basal BRET ratio (emission at YFP wavelength / emission at RLuc wavelength).

-

Stimulate the cells with a cAMP-elevating agent like forskolin.

-

Immediately begin kinetic measurements of the BRET ratio over time.

-

-

Data Analysis:

-

The binding of cAMP to the Epac domain of the CAMYEL sensor causes a conformational change that decreases the BRET signal.

-

Calculate the change in BRET ratio in response to forskolin stimulation in the presence and absence of this compound.

-

Plot the inhibition of the BRET change against the concentration of this compound to determine its effect on Epac1 activation.

-

Conclusion

This compound has been established as a highly selective and potent uncompetitive inhibitor of Epac1. Its ability to specifically block the Epac1-Rap1 signaling axis has made it an indispensable tool for elucidating the diverse biological roles of Epac1. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting Epac1 in a variety of disease contexts. The continued exploration of Epac1 modulators like this compound holds great promise for the development of novel and targeted therapies.

References

- 1. Epac Activates the Small G Proteins Rap1 and Rab3A to Achieve Exocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Epac-Rap1 Signaling Pathway Controls cAMP-mediated Exocytosis of Weibel-Palade Bodies in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Active Rap1 Detection Kit | Cell Signaling Technology [cellsignal.com]

- 4. EPAC proteins transduce diverse cellular actions of cAMP - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The (R)-enantiomer of CE3F4 is a preferential inhibitor of human exchange protein directly activated by cyclic AMP isoform 1 (Epac1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Differential expression of natriuretic peptides and their receptors in volume overload cardiac hypertrophy in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ventricular expression of natriuretic peptides in Npr1–/– mice with cardiac hypertrophy and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pressure-independent enhancement of cardiac hypertrophy in natriuretic peptide receptor A–deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. REGULATION OF ANF AND BNP IN CARDIAC HYPERTROPHY - Dimensions [app.dimensions.ai]

- 13. Endothelial Permeability Assays In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vitro Assays for Measuring Endothelial Permeability byTranswells and Electrical Impedance Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Endothelial Permeability Assays In Vitro | Springer Nature Experiments [experiments.springernature.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. Quantitative analysis of distal tip cell migration in C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. dspace.mit.edu [dspace.mit.edu]

- 20. researchgate.net [researchgate.net]

- 21. biorxiv.org [biorxiv.org]

- 22. pubcompare.ai [pubcompare.ai]

- 23. cusabio.com [cusabio.com]

- 24. content.abcam.com [content.abcam.com]

- 25. cellbiolabs.com [cellbiolabs.com]

- 26. media.cellsignal.com [media.cellsignal.com]

- 27. dst.defence.gov.au [dst.defence.gov.au]

- 28. researchgate.net [researchgate.net]

- 29. bmglabtech.com [bmglabtech.com]

- 30. researchgate.net [researchgate.net]

- 31. Use of a cAMP BRET Sensor to Characterize a Novel Regulation of cAMP by the Sphingosine 1-Phosphate/G13 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

(R)-CE3F4 vs (S)-CE3F4: A Technical Guide to Enantiomeric Activity in Epac1 Inhibition

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the differential activity of the (R) and (S) enantiomers of CE3F4, a selective inhibitor of the Exchange protein directly activated by cAMP 1 (Epac1). This document provides a comprehensive overview of their biological activities, detailed experimental protocols for key assays, and a summary of quantitative data to facilitate further research and drug development efforts.

Core Concepts: Enantioselectivity in Epac1 Inhibition

CE3F4 is a tetrahydroquinoline analog that has emerged as a valuable pharmacological tool for studying the role of Epac1 in various cellular processes. As a chiral molecule, CE3F4 exists as two non-superimposable mirror images, the (R) and (S) enantiomers. Research has consistently demonstrated a significant difference in the biological activity of these two enantiomers, with the (R)-enantiomer being the more potent inhibitor of Epac1. This enantioselectivity is a critical consideration for the development of specific and effective Epac1-targeted therapeutics.

The primary mechanism of action for CE3F4 is as an uncompetitive inhibitor of Epac1 with respect to its agonist, cyclic AMP (cAMP). This means that CE3F4 preferentially binds to the Epac1-cAMP complex, rather than to the free enzyme, to exert its inhibitory effect on the guanine nucleotide exchange factor (GEF) activity of Epac1 towards its downstream effector, Rap1.

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations (IC50) of the (R)-CE3F4 and (S)-CE3F4 enantiomers, as well as the racemic mixture, against Epac1 and its isoform, Epac2. The data clearly illustrates the superior potency and selectivity of the (R)-enantiomer for Epac1.

| Compound | Target | IC50 (µM) | Reference |

| This compound | Epac1 | 4.2 | MedChemExpress |

| Epac2 | 44 | MedChemExpress | |

| (S)-CE3F4 | Epac1 | 56 | |

| Racemic CE3F4 | Epac1 | 10.7 | |

| Epac2 | 66 |

Signaling Pathway

The following diagram illustrates the canonical Epac1 signaling pathway and the point of inhibition by this compound.

Caption: Epac1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for the synthesis, chiral separation, and activity assessment of this compound and (S)-CE3F4.

Synthesis and Chiral Separation of this compound and (S)-CE3F4

The synthesis of CE3F4 involves a multi-step process, followed by chiral resolution to separate the enantiomers. The following protocol is a representative procedure based on the synthesis of similar tetrahydroquinoline analogs.

Workflow for Synthesis and Chiral Separation

Caption: Workflow for the synthesis and chiral separation of CE3F4 enantiomers.

Detailed Protocol:

-

Reduction of 6-fluoro-2-methylquinoline: The starting material, 6-fluoro-2-methylquinoline, is reduced to yield the racemic 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline core.

-

Bromination: The tetrahydroquinoline core undergoes bromination to introduce bromine atoms at the 5 and 7 positions of the aromatic ring.

-

Chiral Resolution:

-

The racemic 5,7-dibromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline is coupled with a chiral auxiliary, such as tosyl-S-prolinoyl chloride, to form a mixture of diastereomers.

-

The resulting diastereomeric mixture is then separated using column chromatography. An isocratic mobile system of dichloromethane and ethyl acetate (e.g., 9:1) can be effective for separation.

-

-

Formylation: The separated diastereomers are then formylated at the nitrogen of the tetrahydroquinoline ring to yield the final this compound and (S)-CE3F4 products.

Note: The absolute configuration of the separated enantiomers should be confirmed by techniques such as X-ray crystallography.

Epac1 Guanine Nucleotide Exchange Factor (GEF) Activity Assay

This fluorescence-based assay measures the ability of CE3F4 enantiomers to inhibit the GEF activity of Epac1. The assay relies on the displacement of a fluorescently labeled GDP analog (BODIPY-FL-GDP) from Rap1 by unlabeled GTP, a reaction catalyzed by active Epac1.

Workflow for Epac1 GEF Activity Assay

Caption: Workflow for the fluorescence-based Epac1 GEF activity assay.

Detailed Protocol:

-

Reagents and Buffers:

-

Exchange Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT.

-

Proteins: Purified full-length human Epac1 and Rap1b.

-

Nucleotides: BODIPY-FL-GDP and GTP.

-

Compounds: this compound and (S)-CE3F4 dissolved in DMSO.

-

-

Preparation of Rap1-BODIPY-FL-GDP:

-

Incubate purified Rap1b with a 5-fold molar excess of BODIPY-FL-GDP in the presence of 10 mM EDTA at 30°C for 1 hour to facilitate nucleotide exchange.

-

Stop the loading reaction by adding 20 mM MgCl₂.

-

Remove excess unbound nucleotide using a desalting column.

-

-

Assay Procedure (384-well plate format):

-

To each well, add Epac1 (final concentration, e.g., 100 nM) and the Epac1 agonist cAMP (final concentration, e.g., 10 µM).

-

Add varying concentrations of this compound or (S)-CE3F4 (e.g., from 0.1 to 100 µM). Include a DMSO control.

-

Add Rap1 pre-loaded with BODIPY-FL-GDP (final concentration, e.g., 200 nM).

-

Incubate at room temperature for 15 minutes.

-

Initiate the exchange reaction by adding GTP (final concentration, e.g., 100 µM).

-

Immediately begin monitoring the decrease in fluorescence (Excitation: ~485 nm, Emission: ~515 nm) over time using a fluorescence plate reader.

-

-

Data Analysis:

-

Calculate the initial rate of GDP exchange for each concentration of the inhibitor.

-

Plot the initial rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each enantiomer.

-

Rap1 Activation Assay (Pull-down Assay)

This assay is used to confirm the inhibitory effect of CE3F4 enantiomers on Epac1 activity in a cellular context by measuring the levels of active, GTP-bound Rap1.

Workflow for Rap1 Activation Assay

Caption: Workflow for the Rap1 activation pull-down assay.

Detailed Protocol:

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., HEK293T cells) to 70-80% confluency.

-

Pre-treat the cells with the desired concentrations of this compound, (S)-CE3F4, or DMSO (vehicle control) for 30-60 minutes.

-

Stimulate the cells with an Epac-specific agonist, such as 8-pCPT-2'-O-Me-cAMP (e.g., 50 µM), for 5-10 minutes to activate Epac1.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 10 mM MgCl₂, and protease/phosphatase inhibitors).

-

Clarify the lysates by centrifugation.

-

-

Pull-down of Active Rap1:

-

Incubate the cell lysates with RalGDS-RBD (Ral Guanine Nucleotide Dissociation Stimulator - Ras Binding Domain) coupled to agarose beads for 1 hour at 4°C with gentle rotation. The RalGDS-RBD specifically binds to the GTP-bound (active) form of Rap1.

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

-

Detection:

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for Rap1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Visualize the bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities to determine the relative amount of active Rap1 in each sample. A portion of the total cell lysate should also be run to determine the total Rap1 levels for normalization.

-

Conclusion

The available data unequivocally demonstrate that the (R)-enantiomer of CE3F4 is a significantly more potent and selective inhibitor of Epac1 than its (S)-counterpart. This enantiomeric specificity highlights the importance of stereochemistry in the design of targeted pharmacological agents. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and to develop novel, even more potent and selective Epac1 inhibitors for the treatment of a range of diseases, including cardiovascular disorders and cancer.

Uncompetitive Inhibition of Epac1 by (R)-CE3F4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the uncompetitive inhibition of the Exchange protein directly activated by cAMP 1 (Epac1) by the selective inhibitor, (R)-CE3F4. This document outlines the mechanism of action, presents key quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.

Introduction to Epac1 and this compound

Epac1 is a guanine nucleotide exchange factor (GEF) that plays a crucial role in cAMP-mediated signal transduction.[1][2] Upon binding of the second messenger cAMP, Epac1 undergoes a conformational change that activates its GEF activity towards the small G-protein Rap1.[1][2] The Epac1 signaling pathway is implicated in a variety of cellular processes, making it a significant target for therapeutic intervention in diseases such as cardiac hypertrophy and cancer.

This compound is the more potent enantiomer of the tetrahydroquinoline analog CE3F4 and acts as a selective inhibitor of Epac1.[1][3] It exhibits a non-classical uncompetitive mechanism of inhibition, which is of significant interest for drug development due to its unique mode of action.[3][4]

Quantitative Inhibition Data

The inhibitory potency of this compound and its related compounds against Epac isoforms has been characterized by determining their half-maximal inhibitory concentrations (IC50). Furthermore, the uncompetitive nature of the inhibition is demonstrated by the inhibitor's effect on the maximal velocity (Vmax) and the agonist concentration required for half-maximal activation (EC50).

| Compound | Target | IC50 (µM) | Notes |

| This compound | Epac1 | 4.2 - 6 | Highly potent and selective for Epac1.[3][5] |

| Epac2(B) | 44 - 66 | Approximately 10-fold selectivity for Epac1 over Epac2.[1][5][6] | |

| Racemic CE3F4 | Epac1 | 10.7 | The (R)-enantiomer is approximately twice as potent.[3][6] |

| (S)-CE3F4 | Epac1 | 56 | The (R)-enantiomer is about 10 times more potent.[1][6] |

Table 1: Inhibitory Potency (IC50) of CE3F4 Enantiomers and Racemate.

| Kinetic Parameter | Effect of 20 µM CE3F4 | Implication for Mechanism |

| Vmax (GDP Exchange) | Decreased by ~80% | Consistent with uncompetitive inhibition where the inhibitor binds to the enzyme-agonist complex, reducing its catalytic efficiency.[7] |

| EC50 (for agonist 007) | Decreased by ~80% | A hallmark of uncompetitive inhibition with respect to an allosteric agonist; the inhibitor enhances the apparent affinity of the enzyme for the agonist.[7] |

Table 2: Effect of Racemic CE3F4 on Epac1 Kinetic Parameters.

Mechanism of Uncompetitive Inhibition

This compound exhibits an unconventional uncompetitive inhibition mechanism where it does not compete with the substrate (Rap1) but rather with the allosteric activator (cAMP).[3][4] The inhibitor preferentially binds to the Epac1-cAMP complex, forming a ternary complex (Epac1-cAMP-(R)-CE3F4).[8] This binding event stabilizes a closed, inactive conformation of Epac1, thereby preventing the activation of Rap1.[8]

The binding site for this compound has been identified within the cyclic nucleotide-binding domain (CNBD) of Epac1, but it is distinct from the cAMP binding pocket.[4] This allosteric binding site is only accessible after cAMP has bound to Epac1, which explains the uncompetitive nature of the inhibition.[8]

Figure 1: Mechanism of Uncompetitive Inhibition of Epac1 by this compound.

Experimental Protocols

Fluorescence-Based Rap1 Guanine Nucleotide Exchange Assay

This assay is commonly used to measure the GEF activity of Epac1 and the inhibitory effect of compounds like this compound.

Principle: The assay monitors the exchange of a fluorescently labeled GDP analog (e.g., Mant-GDP) from Rap1 for unlabeled GTP or GDP in the surrounding buffer, which is catalyzed by active Epac1. A decrease in fluorescence intensity indicates nucleotide exchange.

Materials:

-

Purified recombinant Epac1 protein

-

Purified recombinant Rap1b protein

-

Mant-GDP (N-Methyl-3'-O-anthraniloyl-2'-deoxyguanosine-5'-diphosphate)

-

GTP or GDP (unlabeled)

-

cAMP or a specific Epac agonist (e.g., 8-pCPT-2'-O-Me-cAMP, also known as 007)

-

This compound or other test compounds

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 5 mM MgCl2, 1 mM DTT

Procedure:

-

Prepare Rap1b-Mant-GDP complex: Incubate Rap1b with an excess of Mant-GDP to allow for loading of the fluorescent analog. Remove unbound Mant-GDP via size-exclusion chromatography.

-

Set up the reaction mixture: In a microplate well, combine the Rap1b-Mant-GDP complex, Epac1, and the desired concentration of this compound (or DMSO as a vehicle control).

-

Initiate the reaction: Add the Epac agonist (cAMP or 007) and an excess of unlabeled GTP or GDP to the reaction mixture.

-

Monitor fluorescence: Immediately begin monitoring the decrease in fluorescence intensity over time using a fluorescence plate reader (Excitation: ~360 nm, Emission: ~440 nm).

-

Data Analysis: Calculate the initial rate of the reaction from the linear phase of the fluorescence decay curve. Determine the IC50 of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Figure 2: Experimental Workflow for the Fluorescence-Based Rap1 GEF Assay.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Site Identification

NMR spectroscopy is a powerful technique to elucidate the binding site of an inhibitor on its target protein.

Principle: Changes in the chemical shifts of specific amino acid residues in the protein upon the addition of the inhibitor indicate the location of the binding site.

Procedure:

-

Protein Preparation: Prepare a sample of uniformly 15N-labeled Epac1 in a suitable NMR buffer.

-

Acquire reference spectrum: Record a 2D 1H-15N HSQC spectrum of the apo-Epac1.

-

Add Ligands: Add cAMP to the protein sample to form the Epac1-cAMP complex and acquire another 1H-15N HSQC spectrum.

-

Titrate with Inhibitor: Gradually add increasing concentrations of this compound to the Epac1-cAMP complex and record a series of 1H-15N HSQC spectra.

-

Analyze Chemical Shift Perturbations: Compare the spectra to identify residues that experience significant changes in their chemical shifts upon inhibitor binding. These residues are likely to be at or near the binding site.

Signaling Pathway Context

This compound acts within the broader cAMP signaling network. Understanding this context is crucial for interpreting its cellular effects.

Figure 3: Simplified cAMP Signaling Pathway Showing the Point of Inhibition by this compound.

Structure-Activity Relationship (SAR)

Studies on analogs of CE3F4 have revealed key structural features that are important for its inhibitory activity against Epac1. This information is valuable for the design of next-generation inhibitors.

-

N-Formyl Group: The formyl group at the N1 position of the tetrahydroquinoline ring is critical for activity. Its replacement with an acetyl group or its complete removal leads to a loss of inhibitory potency.

-

Bromine Atoms: The presence of bromine atoms at the C5 and C7 positions of the phenyl ring significantly enhances the inhibitory activity compared to monobromo or non-brominated analogs.

-

Stereochemistry at C2: The (R)-configuration at the C2 position is crucial for high potency, with the (R)-enantiomer being significantly more active than the (S)-enantiomer.

Conclusion

This compound is a potent and selective uncompetitive inhibitor of Epac1. Its unique mechanism of action, which involves binding to the activated Epac1-cAMP complex, makes it a valuable tool for studying Epac1 signaling and a promising lead compound for the development of novel therapeutics. The data and protocols presented in this guide provide a comprehensive resource for researchers working with this important pharmacological agent.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. The (R)-enantiomer of CE3F4 is a preferential inhibitor of human exchange protein directly activated by cyclic AMP isoform 1 (Epac1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of a Tetrahydroquinoline Analog as a Pharmacological Inhibitor of the cAMP-binding Protein Epac - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in EPAC-Targeted Therapies: A Biophysical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Item - StructureâActivity Relationship Studies with Tetrahydroquinoline Analogs as EPAC Inhibitors - American Chemical Society - Figshare [acs.figshare.com]

- 6. Structure–Activity Relationship Studies with Tetrahydroquinoline Analogs as EPAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Detecting cAMP-induced Epac activation by fluorescence resonance energy transfer: Epac as a novel cAMP indicator - PMC [pmc.ncbi.nlm.nih.gov]

(R)-CE3F4: A Deep Dive into its Preferential Inhibition of Epac1

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The exchange proteins directly activated by cAMP (Epac) have emerged as crucial mediators of cyclic AMP signaling, operating independently of the well-established protein kinase A (PKA) pathway. The two main isoforms, Epac1 and Epac2, share structural homology but exhibit distinct tissue distribution and physiological roles, making isoform-selective inhibitors invaluable tools for dissecting their specific functions and for therapeutic development. This technical guide focuses on (R)-CE3F4, a small molecule inhibitor that demonstrates a notable preference for Epac1 over Epac2. We will delve into the quantitative data defining this selectivity, the detailed experimental protocols for its assessment, and the underlying molecular mechanisms.

Quantitative Selectivity of this compound

This compound has been consistently shown to be a more potent inhibitor of Epac1 than its (S)-enantiomer or the racemic mixture.[1] Multiple studies have quantified its selectivity for Epac1 over Epac2, revealing an approximately 10-fold preference.[2][3] This selectivity is evident from the half-maximal inhibitory concentration (IC50) values obtained from in vitro assays.

| Compound | Target | IC50 (µM) | Selectivity (Epac2/Epac1) | Reference |

| This compound | Epac1 | 4.2 | ~10.5-fold | |

| Epac2(B) | 44 | |||

| Racemic CE3F4 | Epac1 | 5.8 - 10.7 | ~6.2-fold | [4] |

| Epac2(B) | 66 | [4] | ||

| (S)-CE3F4 | Epac1 | 56 | [4] |

Mechanism of Action: Uncompetitive Inhibition

This compound exhibits an uncompetitive mechanism of inhibition with respect to the allosteric activator, cAMP.[2][5] This means that this compound does not bind to the apo-enzyme but instead preferentially binds to the Epac1-cAMP complex, forming a ternary complex.[1][5] This mode of action is distinct from competitive inhibitors that would vie with cAMP for the same binding site. The potency of this compound is therefore enhanced at higher concentrations of cAMP.[1]

The structural basis for this selectivity lies in key amino acid differences within the cyclic nucleotide-binding domain (CNBD) of Epac1 and Epac2.[5] this compound binds to a subdomain interface within the CNBD, acting as a wedge that stabilizes a mixed-intermediate conformation of the cAMP-bound state.[5] This intermediate state traps the hinge helix in an inactive conformation, preventing the conformational change required for Rap1 substrate access and subsequent activation.[5] A critical amino acid difference between Epac1 and Epac2 in this region is thought to destabilize the active conformation of the hinge helix in Epac2, thus reducing the binding affinity of this compound.[5]

Signaling Pathways

The activation of Epac proteins by cAMP triggers a signaling cascade that primarily involves the activation of the small GTPase Rap1. This, in turn, can influence a variety of downstream cellular processes.

Figure 1: Simplified Epac signaling pathway and the point of inhibition by this compound.

Experimental Protocols

Accurate determination of the selectivity of compounds like this compound relies on robust and well-defined experimental protocols. Below are detailed methodologies for key assays used to characterize Epac inhibitors.

Fluorescence-Based Rap1 Guanine Nucleotide Exchange Factor (GEF) Assay

This assay measures the ability of Epac to catalyze the exchange of GDP for GTP on its substrate, Rap1. The inhibition of this activity by this compound is quantified by monitoring the change in fluorescence of a GDP analog.

Materials:

-

Purified full-length human Epac1 and Epac2 proteins

-

Purified human Rap1b (truncated, e.g., amino acids 1-167)

-

mant-GDP (2’/3’-O-(N-Methylanthraniloyl)guanosine 5’-diphosphate)

-

Guanosine 5'-triphosphate (GTP)

-

cAMP

-

This compound and other test compounds

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 mM MgCl2, 1 mM DTT

-

96-well black microplates

-

Fluorescence plate reader (Excitation: ~360 nm, Emission: ~440 nm)

Procedure:

-

Rap1 Loading with mant-GDP: Incubate Rap1b with a 5-fold molar excess of mant-GDP in the presence of 10 mM EDTA at 30°C for 30 minutes. Stop the reaction by adding MgCl2 to a final concentration of 15 mM. Remove excess unbound mant-GDP by buffer exchange (e.g., using a desalting column).

-

Assay Preparation: In a 96-well plate, add the assay buffer.

-

Add this compound or other test compounds at various concentrations. Include a DMSO vehicle control.

-

Add a fixed concentration of Epac1 or Epac2 protein (e.g., 100 nM).

-

Add a fixed concentration of cAMP to activate Epac (e.g., 10 µM).

-

Pre-incubate the plate at room temperature for 15 minutes.

-

Initiate the Reaction: Add mant-GDP-loaded Rap1b (e.g., 200 nM) to all wells.

-

Immediately start monitoring the decrease in fluorescence over time at 30°C. The exchange of mant-GDP for unlabeled GTP (from the Rap1b purification) or GDP in the buffer results in a decrease in fluorescence.

-

Data Analysis: Calculate the initial rates of the reaction for each concentration of the inhibitor. Plot the initial rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Figure 2: Workflow for the fluorescence-based Rap1 GEF assay.

Bioluminescence Resonance Energy Transfer (BRET) Assay

The BRET assay is a cell-based method to monitor the conformational changes in Epac upon cAMP binding and its inhibition by compounds like this compound. A fusion protein of Epac flanked by a bioluminescent donor (e.g., Renilla luciferase, RLuc) and a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP) is used.

Materials:

-

HEK293 cells (or other suitable cell line)

-

Expression vector encoding an Epac1- or Epac2-based BRET sensor (e.g., RLuc-Epac-YFP)

-

Cell culture medium and reagents

-

Transfection reagent

-

Coelenterazine h (luciferase substrate)

-

Forskolin (adenylyl cyclase activator) or a cell-permeable cAMP analog

-

This compound and other test compounds

-

White, clear-bottom 96-well plates

-

BRET-compatible plate reader

Procedure:

-

Cell Culture and Transfection: Culture HEK293 cells to ~80% confluency. Transfect the cells with the Epac-BRET sensor plasmid using a suitable transfection reagent.

-

Cell Seeding: 24 hours post-transfection, seed the cells into white, clear-bottom 96-well plates.

-

Compound Treatment: 48 hours post-transfection, replace the culture medium with a buffer (e.g., HBSS). Add this compound or other test compounds at various concentrations and incubate for a defined period (e.g., 30 minutes).

-

Stimulation: Add forskolin or a cell-permeable cAMP analog to stimulate intracellular cAMP production and induce a conformational change in the Epac sensor.

-

BRET Measurement: Immediately before reading, add the luciferase substrate, coelenterazine h. Measure the light emission at two wavelengths corresponding to the donor (e.g., ~485 nm for RLuc) and the acceptor (e.g., ~530 nm for YFP).

-

Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). The binding of cAMP to Epac causes a conformational change that decreases the BRET ratio. An inhibitor like this compound will prevent this change, resulting in a higher BRET ratio compared to the stimulated control. Plot the BRET ratio against the logarithm of the inhibitor concentration to determine the IC50 value.

Figure 3: Workflow for the cell-based BRET assay.

Conclusion

This compound stands out as a valuable pharmacological tool for the specific investigation of Epac1-mediated signaling pathways. Its ~10-fold selectivity over Epac2, coupled with its well-characterized uncompetitive mechanism of action, allows for the targeted dissection of Epac1 function in various cellular and physiological contexts. The detailed experimental protocols provided in this guide offer a robust framework for researchers to accurately assess the selectivity and potency of this compound and other potential Epac inhibitors, thereby facilitating further advancements in our understanding of cAMP signaling and the development of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in EPAC-Targeted Therapies: A Biophysical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The (R)-enantiomer of CE3F4 is a preferential inhibitor of human exchange protein directly activated by cyclic AMP isoform 1 (Epac1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Mechanism of Selective Enzyme Inhibition through Uncompetitive Regulation of an Allosteric Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial In Vitro Characterization of (R)-CE3F4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial in vitro characterization of (R)-CE3F4, a selective antagonist of the Exchange protein directly activated by cAMP 1 (Epac1). This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes the relevant signaling pathway and experimental workflows.

Quantitative Data Summary

This compound has been identified as a potent and selective inhibitor of Epac1. Its inhibitory activity has been quantified and compared with its (S)-enantiomer and the racemic mixture, as well as its effect on the related Epac2 isoform. The data presented below has been compiled from various in vitro studies.

| Compound | Target | Assay Type | IC50 (µM) | Selectivity | Reference |

| This compound | Epac1 | GEF Activity Assay | 4.2 - 5.8 | ~10-fold vs Epac2 | [1][2] |

| This compound | Epac2(B) | GEF Activity Assay | 44 - 66 | - | [1][2] |

| (S)-CE3F4 | Epac1 | GEF Activity Assay | 56 | - | [3] |

| Racemic CE3F4 | Epac1 | GEF Activity Assay | 10.7 | ~6-fold vs Epac2(B) | [3] |

| Racemic CE3F4 | Epac2(B) | GEF Activity Assay | 66 | - | [3] |

Mechanism of Action

This compound acts as an uncompetitive inhibitor of Epac1.[4] This means it does not bind to the free Epac1 enzyme but rather to the Epac1-cAMP complex.[5] The binding of this compound to this complex prevents the subsequent activation of the small GTPase Rap1, without interfering with the binding of cAMP to Epac1.[4] This mode of action is distinct from competitive inhibitors, which would compete with cAMP for the same binding site. Furthermore, this compound has been shown to have no significant effect on the activity of Protein Kinase A (PKA), another major downstream effector of cAMP.[3]

Signaling Pathway

The following diagram illustrates the canonical Epac1 signaling pathway and the point of inhibition by this compound.

Caption: Epac1 signaling pathway and inhibition by this compound.

Experimental Protocols

Detailed methodologies for the key in vitro experiments used to characterize this compound are provided below.

Fluorescence-Based Guanine Nucleotide Exchange Factor (GEF) Assay

This assay is the primary method for quantifying the inhibitory activity of compounds on Epac1. It measures the rate of exchange of a fluorescently labeled GDP analog (e.g., MANT-GDP) for unlabeled GTP on Rap1, catalyzed by Epac1.

Materials:

-

Recombinant human Epac1 protein

-

Recombinant human Rap1b protein

-

MANT-GDP (2’/3’-O-(N-Methylanthraniloyl)guanosine 5’-diphosphate)

-

GTP (Guanosine 5'-triphosphate)

-

cAMP (Adenosine 3',5'-cyclic monophosphate) or a specific Epac agonist like 8-pCPT-2'-O-Me-cAMP (007)

-

This compound and other test compounds

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT

-

96- or 384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Preparation of Rap1b-MANT-GDP:

-

Incubate Rap1b with a 5-fold molar excess of MANT-GDP in the presence of 5 mM EDTA at 30°C for 30 minutes to facilitate nucleotide exchange.

-

Stop the loading reaction by adding 10 mM MgCl₂.

-

Remove excess unbound MANT-GDP by passing the mixture through a desalting column (e.g., G-25) pre-equilibrated with Assay Buffer.

-

Determine the protein concentration and MANT-GDP loading efficiency.

-

-

Assay Setup:

-

In a microplate, add the test compound (this compound) at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (no inhibitor).

-

Add a solution containing Epac1 and the Epac agonist (e.g., cAMP or 007) to each well. The concentration of the agonist should be at or near its EC50 for Epac1 activation to ensure a robust signal.

-

Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the Epac1-agonist complex.

-

-

Initiation and Measurement:

-

Initiate the exchange reaction by adding the Rap1b-MANT-GDP complex to each well.

-

Immediately start monitoring the decrease in MANT fluorescence over time using a fluorescence plate reader (e.g., excitation at 360 nm and emission at 440 nm). The decrease in fluorescence corresponds to the displacement of MANT-GDP by unlabeled GTP.

-

-

Data Analysis:

-

Calculate the initial rate of the reaction for each concentration of the inhibitor.

-